N-(o-Aminobenzoyloxy)succinimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

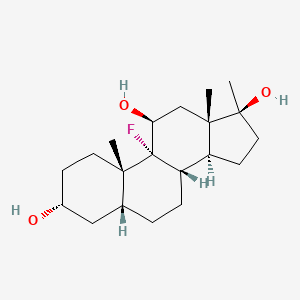

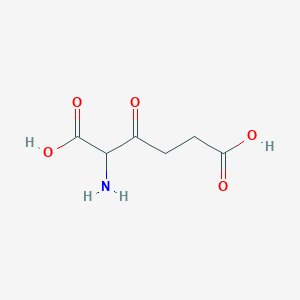

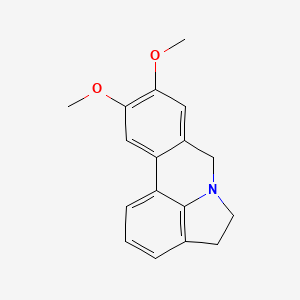

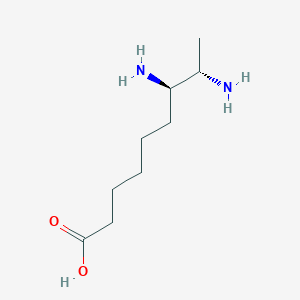

“N-(o-Aminobenzoyloxy)succinimide” is an organic compound with the molecular formula C11H10N2O4 . It contains a total of 27 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The average mass of this compound is 234.208 Da .

Synthesis Analysis

The synthesis of succinimides, such as “N-(o-Aminobenzoyloxy)succinimide”, can be achieved through a dehydrogenative coupling of diols and amines to form cyclic imides . Another approach involves the reaction of N-substituted succinimides with hydroxylamine, which provides a novel method for the synthesis of hydroxamic acids .Molecular Structure Analysis

The molecular structure of “N-(o-Aminobenzoyloxy)succinimide” is characterized by its molecular formula C11H10N2O4 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Chemical Reactions Analysis

Succinimides, including “N-(o-Aminobenzoyloxy)succinimide”, are known to undergo various chemical reactions. For instance, aspartic acid (Asp) residues are prone to nonenzymatic isomerization via a succinimide (Suc) intermediate . Another reaction involves the transformation of waste polymers into value-added chemicals, where poly(succinates) (PSS) are upcycled with amines into N-substituted succinimides over succinimide anion-based ionic liquids .Direcciones Futuras

The future directions for “N-(o-Aminobenzoyloxy)succinimide” could involve further exploration of its synthesis and applications. For instance, the upcycling of poly(succinates) with amines into N-substituted succinimides over succinimide anion-based ionic liquids presents a promising approach for the chemical transformation of waste polymers into value-added chemicals .

Propiedades

IUPAC Name |

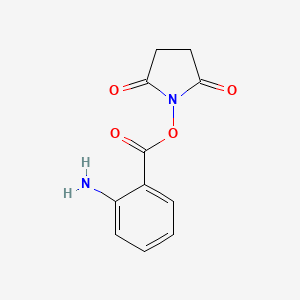

(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXOKQWAMJXUJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204188 |

Source

|

| Record name | N-(2-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(o-Aminobenzoyloxy)succinimide | |

CAS RN |

55668-30-9 |

Source

|

| Record name | N-(2-Aminobenzoyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.